molecular formula C22H24N4O5 B2422201 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941912-12-5

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2422201
CAS No.: 941912-12-5
M. Wt: 424.457
InChI Key: CHAULSWHNLGPQA-UHFFFAOYSA-N
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Description

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a morpholine moiety

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of novel materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. Common reagents might include methoxyphenol, furan derivatives, and morpholine, with catalysts and solvents facilitating the reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other furan-oxazole derivatives with different substituents. Examples could be:

  • 2-(5-((4-Hydroxyphenoxy)methyl)furan-2-yl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile
  • 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-27-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-25-19(14-23)21(31-22)24-8-9-26-10-12-28-13-11-26/h2-7,24H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAULSWHNLGPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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